Chloromethyldimethylisopropoxysilane
Description
Overview of Organosilicon Compounds in Modern Chemistry
Organosilicon chemistry is the study of organometallic compounds that feature carbon-silicon bonds. wikipedia.org These compounds, known as organosilicon compounds, are largely similar to conventional organic compounds in that they are typically colorless, flammable, hydrophobic, and stable in air. wikipedia.orgencyclopedia.pub The field of organosilicon chemistry has evolved significantly from its origins to become a cornerstone of modern synthetic chemistry. nih.gov The silicon-carbon (Si-C) bond is central to the unique characteristics of these compounds; it is longer and weaker than a carbon-carbon bond, and its polarity towards carbon makes the silicon atom susceptible to nucleophilic attack. wikipedia.org
Organosilicon compounds are prevalent in a vast array of commercial products and industrial applications. cfsilicones.com Among the most well-known are silicones, which are polymers with a siloxane (Si-O-Si) backbone, valued for their flexibility and thermal resistance. cfsilicones.com Common applications include sealants, adhesives, coatings, and antifoamers. wikipedia.orgencyclopedia.pub Beyond these, organosilicon compounds serve as crucial reagents in organic synthesis and are used as agricultural adjuvants with herbicides and fungicides. wikipedia.orgnih.gov The versatility and stability of these compounds have cemented their importance in both industrial and academic research. rsc.org
Role of Functionalized Silanes in Synthetic and Materials Science Contexts
Functionalized silanes are a pivotal subclass of organosilicon compounds that possess both an organic functional group and a hydrolyzable group attached to the silicon atom. This dual-functionality allows them to act as molecular bridges between organic and inorganic materials. zmsilane.comnih.gov They are widely used on an industrial scale as coupling agents, adhesion promoters, cross-linking agents, and for surface hydrophobization. ethz.ch
In materials science, functionalized silanes are essential for enhancing the properties of composites and coatings. cymitquimica.com They improve the adhesion between dissimilar materials, such as glass fibers and a polymer matrix, leading to superior mechanical performance, including increased tensile strength and impact resistance. zmsilane.com The mechanism typically involves the hydrolysis of the silane's alkoxy groups (like ethoxy or methoxy) to form silanol (B1196071) groups (Si-OH). ethz.chcymitquimica.com These silanols can then condense with hydroxyl groups on an inorganic surface, forming stable covalent bonds, while the organic functional group can react or entangle with a polymer matrix. ethz.ch This process, known as silanization, is a versatile method for tailoring surface properties and improving the compatibility between different phases in hybrid materials. nih.govrsc.org
Specific Focus on Chloromethyldimethylisopropoxysilane within the Organosilane Landscape
This compound (CAS No. 18171-11-4) is a prime example of a functionalized organosilane that combines two distinct reactive sites within one molecule. cymitquimica.com It features a chloromethyl group (-CH2Cl) and an isopropoxy group (-OCH(CH3)2) attached to a central dimethylsilyl core (-(CH3)2Si-). cymitquimica.comchembk.com This structure makes it a versatile reagent in both organic synthesis and materials science.
The chloromethyl group is highly reactive and susceptible to nucleophilic substitution reactions, allowing for the introduction of the dimethylisopropoxysilylmethyl moiety into various organic molecules. cymitquimica.com For instance, it can be used to prepare Grignard reagents, which act as nucleophilic hydroxymethylating agents. chemicalbook.com Simultaneously, the isopropoxy group is hydrolyzable. In the presence of water, it can form a silanol group, which can then condense with other silanols or bond to hydroxyl-rich surfaces. ethz.chcymitquimica.com This dual reactivity allows this compound to function effectively as a coupling agent or surface modifier, enhancing adhesion in coatings, sealants, and composites. cymitquimica.comchembk.com Its ability to promote cross-linking can significantly improve the mechanical and chemical resistance properties of the final materials. cymitquimica.comchembk.com
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 18171-11-4 chembk.com |
| Molecular Formula | C6H15ClOSi chembk.comechemi.com |
| Molar Mass | 166.72 g/mol chembk.comechemi.com |
| Appearance | Colorless to light yellow clear liquid cymitquimica.comchembk.com |
| Density | 0.926 g/mL at 25 °C chembk.comchemicalbook.comechemi.com |
| Boiling Point | 64-66 °C at 54 mmHg chembk.comchemicalbook.comechemi.com |
| Flash Point | 83 °F (28.3 °C) chembk.comechemi.com |
| Refractive Index (n20/D) | 1.415 chemicalbook.comechemi.com |
Research Findings and Applications
This compound serves as a functional silane (B1218182) reagent and a key building block in the synthesis of more complex molecules and materials. chembk.com Its primary role is as a coupling agent and surface modifier. cymitquimica.com
In materials science, its application is centered on improving the interfacial adhesion between inorganic substrates (like minerals or glass) and organic polymers. When used in the formulation of composites, coatings, and sealants, the isopropoxy group can hydrolyze to facilitate bonding with the inorganic component. cymitquimica.com This enhanced adhesion leads to improved mechanical properties and durability, particularly under environmental stress. For example, research has shown that silicone sealants containing this compound exhibit better adhesion to substrates such as aluminum and concrete.
In organic synthesis, the chloromethyl group provides a reactive handle for various chemical transformations. cymitquimica.com It is particularly useful in reactions where a protected or latent hydroxyl group is needed. The entire (isopropoxydimethylsilyl)methyl group can be introduced into a molecule via nucleophilic substitution of the chloride. cymitquimica.com This functional group can then be used in further synthetic steps. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-dimethyl-propan-2-yloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-6(2)8-9(3,4)5-7/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTFCAKXPLOYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295607 | |
| Record name | (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-11-4 | |
| Record name | 18171-11-4 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloromethyl)dimethylisopropoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Chloromethyldimethylisopropoxysilane
Established Synthetic Pathways
The synthesis of chloromethyldimethylisopropoxysilane can be achieved through various chemical reactions, each with its own set of reagents and conditions. The following sections detail the most prominent methods.
Reaction of Chloro(chloromethyl)dimethylsilane (B161097) with Isopropanol (B130326) and Imidazole (B134444)
ClCH₂Si(CH₃)₂Cl + (CH₃)₂CHOH + C₃H₄N₂ → ClCH₂Si(CH₃)₂(OCH(CH₃)₂) + C₃H₄N₂·HCl
In this reaction, chloro(chloromethyl)dimethylsilane reacts with isopropanol. Imidazole facilitates the reaction by activating the silyl (B83357) chloride and neutralizing the hydrochloric acid byproduct. researchgate.net The silylation of alcohols is a fundamental reaction in organic synthesis, often utilized for the protection of hydroxyl groups. researchgate.net
A typical laboratory procedure would involve dissolving chloro(chloromethyl)dimethylsilane and imidazole in a suitable aprotic solvent, followed by the slow addition of isopropanol. The reaction mixture is then stirred, often at room temperature, until completion. The imidazole hydrochloride salt is subsequently removed by filtration, and the desired product is isolated from the filtrate by distillation. The choice of solvent is crucial to ensure that all reactants remain in solution and to facilitate the separation of the product from the salt byproduct.
Grignard Reaction Approaches Utilizing Magnesium
Grignard reagents, organomagnesium halides, are powerful nucleophiles used to form new carbon-carbon and carbon-heteroatom bonds. A plausible, though less commonly documented, approach for the synthesis of this compound involves the preparation of an isopropoxy Grignard reagent, which then acts as a nucleophile to displace a chloride ion from chloro(chloromethyl)dimethylsilane.
The initial step would be the formation of the Grignard reagent from isopropanol and a stronger Grignard reagent, such as methylmagnesium chloride, or directly from magnesium and isopropyl chloride. Subsequently, this isopropoxymagnesium halide would react with chloro(chloromethyl)dimethylsilane.
(CH₃)₂CHOMgCl + ClCH₂Si(CH₃)₂Cl → ClCH₂Si(CH₃)₂(OCH(CH₃)₂) + MgCl₂
This method offers an alternative to base-mediated reactions, particularly when specific reaction conditions are required. A detailed experimental procedure from Organic Syntheses for a related reaction involving a Grignard reagent and a chlorosilane highlights the general conditions, which include the use of an ethereal solvent like THF and careful control of the reaction temperature, often starting at low temperatures and gradually warming to room temperature. orgsyn.org
General Routes from Chloromethyl Dimethyl Silane (B1218182) and Dimethyl Isopropyl Alcohol
The direct reaction between chloromethyl dimethyl silane (more accurately, chloro(chloromethyl)dimethylsilane, as it possesses two chloro groups with different reactivities) and isopropanol is a fundamental approach to forming the desired isopropoxysilane. This reaction is typically facilitated by a base to neutralize the hydrogen chloride gas that is evolved.
ClCH₂Si(CH₃)₂Cl + (CH₃)₂CHOH + Base → ClCH₂Si(CH₃)₂(OCH(CH₃)₂) + Base·HCl
The choice of base is critical and can range from tertiary amines, such as triethylamine (B128534) or pyridine, to other proton scavengers. The reaction is generally carried out in an inert solvent to control the reaction rate and facilitate product isolation. The progress of the reaction can be monitored by observing the precipitation of the amine hydrochloride salt.
Triethylamine-Mediated Synthesis in Diethyl Ether
A specific example of the general route described above is the use of triethylamine as the base and diethyl ether as the solvent. Triethylamine is a common and cost-effective choice for scavenging the HCl produced during the silylation of alcohols. researchgate.net
The reaction would be set up by combining chloro(chloromethyl)dimethylsilane and isopropanol in diethyl ether, followed by the addition of triethylamine. The reaction produces a slurry of triethylamine hydrochloride, which can be removed by filtration. The diethyl ether and any excess reactants are then removed from the filtrate, typically by rotary evaporation, followed by distillation of the crude product to obtain pure this compound.
Mechanistic Considerations in this compound Synthesis
The synthesis of this compound from chloro(chloromethyl)dimethylsilane and isopropanol, catalyzed by a base such as imidazole or triethylamine, is believed to proceed through a nucleophilic substitution mechanism at the silicon center.
The base plays a crucial role in activating the alcohol, making it a more potent nucleophile. In the case of an amine catalyst, the reaction can proceed through a silylammonium intermediate. The proposed mechanism for a DMAP (a related catalyst) catalyzed silylation involves the formation of a silylpyridinium ion pair, which is then attacked by the alcohol. uni-muenchen.de A similar mechanism can be envisioned with imidazole, where a silylimidazolium intermediate is formed. researchgate.net
The reaction begins with the nucleophilic attack of the nitrogen atom of the base on the silicon atom of the chlorosilane, displacing the chloride ion and forming a highly reactive silylammonium or silylimidazolium intermediate. This intermediate is then readily attacked by the hydroxyl group of isopropanol. The final step involves the deprotonation of the resulting oxonium ion by another molecule of the base, regenerating the catalyst and forming the alkoxysilane product along with the amine hydrochloride salt.
The reactivity of the two chloro substituents on chloro(chloromethyl)dimethylsilane is different. The silicon-bound chlorine is significantly more reactive towards nucleophilic substitution than the chlorine on the methyl group, allowing for the selective formation of the isopropoxysilane under controlled conditions.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound can be significantly influenced by several factors, including the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.
Key Optimization Parameters:
| Parameter | Effect on Reaction | Optimization Strategy |
| Solvent | Affects solubility of reactants and byproducts, and can influence reaction rate. | Aprotic solvents like diethyl ether, THF, or dichloromethane (B109758) are generally preferred to avoid side reactions. |
| Base | Neutralizes HCl byproduct and can catalyze the reaction. | Tertiary amines like triethylamine are common. Imidazole can act as a more effective catalyst. The stoichiometry of the base should be at least equivalent to the chlorosilane. |
| Temperature | Influences the rate of reaction and the potential for side reactions. | Reactions are often run at room temperature or with initial cooling to control the exothermicity, followed by warming to complete the reaction. |
| Stoichiometry | The molar ratio of reactants affects conversion and product purity. | A slight excess of the alcohol and base is often used to ensure complete conversion of the chlorosilane. |
Systematic optimization of these parameters, for instance, by using response surface methodology, can lead to significant improvements in the yield and purity of the final product. rsc.orgnih.gov For example, in related alcoholysis reactions, precise control over the temperature and catalyst loading has been shown to maximize the yield of the desired product. rsc.org
Scalability and Industrial Production Methodologies
The primary route for the industrial synthesis of this compound involves the alcoholysis of chloromethyldimethylchlorosilane with isopropanol. This reaction is a nucleophilic substitution at the silicon atom, where the chlorine atom is replaced by an isopropoxy group. The reaction produces the desired product and hydrogen chloride (HCl) as a byproduct.
Reaction Scheme:
ClCH₂Si(CH₃)₂Cl + (CH₃)₂CHOH → ClCH₂Si(CH₃)₂OCH(CH₃)₂ + HCl
A key challenge in scaling up this process is the management of the corrosive HCl byproduct. Industrially, this is typically addressed by carrying out the reaction in the presence of a neutralizing agent, such as a tertiary amine (e.g., triethylamine), which reacts with the HCl to form a solid salt. This salt can then be removed by filtration.
Reactor Design and Process Parameters
For large-scale production, this synthesis is commonly performed in batch or semi-batch reactors. These reactors are typically glass-lined or made of other corrosion-resistant materials to withstand the acidic conditions.
Key process parameters that are optimized for industrial production include:
Temperature: The reaction is typically carried out at a controlled temperature to ensure a sufficient reaction rate while minimizing side reactions. A common temperature range for similar alcoholysis reactions is between 0°C and 50°C.
Reactant Addition: To manage the exothermic nature of the reaction and to ensure optimal stoichiometry, the isopropanol is often added gradually to the reactor containing the chloromethyldimethylchlorosilane and the neutralizing agent.
Mixing: Efficient agitation within the reactor is crucial to ensure homogeneity and to facilitate the reaction between the reactants and the neutralization of the HCl byproduct.
Pressure: The reaction is typically carried out at atmospheric pressure.
The table below outlines typical parameters for the industrial production of a related compound, chloromethyl trimethoxysilane, which provides a model for the production of this compound.
| Parameter | Typical Value/Range | Purpose |
| Reactor Type | Glass-lined Batch Reactor | Corrosion resistance |
| Starting Materials | Chloromethyldimethylchlorosilane, Isopropanol, Triethylamine | Reactants and neutralizing agent |
| Reaction Temperature | 0 - 50 °C | Control reaction rate and minimize side products |
| Reactant Ratio | Slight excess of Isopropanol | Ensure complete conversion of the chlorosilane |
| Pressure | Atmospheric | Standard operating condition |
| Reaction Time | 2 - 6 hours | Time for reaction completion |
| Neutralizing Agent | Triethylamine | Scavenge HCl byproduct |
Downstream Processing and Purification
Following the completion of the reaction, the crude product mixture undergoes a series of purification steps to achieve the desired product purity, often exceeding 97%.
Filtration: The solid triethylamine hydrochloride salt is removed from the liquid product mixture through filtration.
Distillation: The filtrate is then subjected to fractional distillation under reduced pressure. This is a critical step to separate the final product from any unreacted starting materials, the solvent (if used), and any other low-boiling impurities. The boiling point of this compound is a key physical property that dictates the distillation parameters.
Process Optimization and Control
To ensure consistent product quality and to maximize production efficiency, modern chemical plants employ advanced process control and optimization strategies. This can involve:
In-process Monitoring: Real-time monitoring of key parameters such as temperature, pressure, and pH can be used to control the reaction and ensure it proceeds within the optimal window.
Process Modeling: Mathematical models may be developed to simulate the reaction and to identify the optimal operating conditions for maximizing yield and minimizing impurities.
Automation: Automated control systems can be used to precisely control reactant addition rates, temperature, and other critical parameters, reducing the potential for human error and ensuring batch-to-batch consistency.
Reactivity and Chemical Transformations of Chloromethyldimethylisopropoxysilane
Pathways Involving the Chloromethyl Group
The carbon-chlorine bond in the chloromethyl moiety is susceptible to nucleophilic substitution and is the key to forming new carbon-carbon and carbon-heteroatom bonds.
One of the most significant reactions involving the chloromethyl group of chloromethyldimethylisopropoxysilane is its conversion into a Grignard reagent. uni-regensburg.degoogle.com.na This transformation is typically achieved by reacting the compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. uni-regensburg.degoogle.com.nagoogle.com The resulting organomagnesium compound, (isopropoxydimethylsilyl)methylmagnesium chloride, is a potent nucleophile. uni-regensburg.de
This Grignard reagent serves as a valuable tool for creating new carbon-carbon bonds by reacting with various electrophiles, such as ketones, aldehydes, and esters. google.com.nagla.ac.uk For instance, it can be reacted with a ketone to form a tertiary alcohol, effectively coupling the isopropoxydimethylsilylmethyl group to the ketone's carbonyl carbon. google.com.nagoogle.com
| Reactant | Reagent | Solvent | Product | Bond Formed |
|---|---|---|---|---|
| This compound | Magnesium (Mg) curls | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | (Isopropoxydimethylsilyl)methylmagnesium chloride | C-Mg |
| (Isopropoxydimethylsilyl)methylmagnesium chloride | Ketone (e.g., R₂C=O) | Ethereal Solvent | Tertiary Alcohol | C-C |
The chloromethyl group is an effective alkylating agent for various heteroatom nucleophiles. The chlorine atom can be displaced in nucleophilic substitution reactions. This allows for the formation of new carbon-heteroatom bonds, attaching the dimethylisopropoxysilylmethyl moiety to nitrogen, oxygen, or sulfur atoms. For example, reactions with amines or alkoxides would lead to the formation of the corresponding amino- or alkoxy-methylsilanes. This reactivity is crucial for synthesizing functionalized organosilanes with tailored properties.
The generation of (isopropoxydimethylsilyl)methylmagnesium chloride is, by definition, the formation of an organometallic reagent. uni-regensburg.degoogle.com.nagla.ac.uk This Grignard reagent is a key intermediate that can be used to access other organometallic compounds through transmetalation reactions. While direct synthesis of organolanthanide reagents from this specific precursor is not extensively detailed in readily available literature, Grignard reagents are commonly used to generate organolanthanide complexes by reacting them with lanthanide halide salts. This potential pathway could yield novel reagents with unique reactivity profiles for applications in catalysis and organic synthesis.
The silyl (B83357) group in this compound can function as a "masked" hydroxyl group. uni-regensburg.degla.ac.uk Specifically, the isopropoxydimethylsilylmethyl group can be converted into a hydroxymethyl group through a process known as the Fleming-Tamao oxidation. uni-regensburg.degla.ac.uk This powerful transformation allows the silyl group to be carried through a multi-step synthesis as a stable, non-polar moiety and then be unmasked at a later stage to reveal a primary alcohol. uni-regensburg.degla.ac.uk The oxidation protocol converts the carbon-silicon bond into a carbon-oxygen bond, providing a strategic advantage in complex molecule synthesis. gla.ac.uk
Hydrolytic Stability and Condensation Reactions of the Isopropoxysilane Moiety
The silicon-oxygen bond of the isopropoxy group is susceptible to hydrolysis, a reaction that forms the basis of sol-gel chemistry and the formation of silicone polymers. google.comgoogle.com
In the presence of water, the isopropoxy group can be hydrolyzed to form a silanol (B1196071) (Si-OH) group, with isopropanol (B130326) as a byproduct. gelest.com This reaction can be catalyzed by either acids or bases. The resulting silanol intermediate, (chloromethyl)dimethylsilanol, is often unstable and readily undergoes self-condensation or condensation with other silanols or alkoxysilanes. This condensation reaction eliminates a molecule of water and forms a stable siloxane (Si-O-Si) bond.
The repetition of hydrolysis and condensation steps can lead to the formation of silicone polymers or cross-linked networks. The rate of these reactions is influenced by factors such as pH and the steric bulk of the substituents on the silicon atom. psu.edu The formation of these siloxane networks is fundamental to the use of this compound in surface coatings and materials science. google.comgoogle.com
| Reaction Stage | Reactants | Product(s) | Byproduct | Bond Type Formed/Cleaved |
|---|---|---|---|---|
| Hydrolysis | This compound + Water (H₂O) | (Chloromethyl)dimethylsilanol | Isopropanol | Cleaved: Si-O(iPr); Formed: Si-OH |
| Condensation | 2 x (Chloromethyl)dimethylsilanol | 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | Water (H₂O) | Formed: Si-O-Si |
Influence of Moisture and pH on Hydrolysis Kinetics
The hydrolysis of the isopropoxy group in this compound is a crucial reaction that initiates the formation of siloxane bonds. This process is highly sensitive to the presence of water and the pH of the reaction medium. tandfonline.comgelest.com The general mechanism involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the isopropoxy group and the formation of a silanol (Si-OH) group and isopropanol.
The rate of this hydrolysis reaction is significantly influenced by pH. gelest.com Under acidic conditions, the oxygen atom of the isopropoxy group is protonated, which makes it a better leaving group and thus accelerates the reaction. gelest.com Conversely, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the silicon atom and facilitating the departure of the isopropoxide anion. tandfonline.com The hydrolysis rate is generally at its minimum around a neutral pH of 7. gelest.com
The steric bulk of the alkoxy group also plays a role in the hydrolysis kinetics. gelest.com Larger alkoxy groups, like the isopropoxy group in this compound, tend to hydrolyze more slowly than smaller groups such as methoxy (B1213986) or ethoxy groups due to increased steric hindrance around the silicon atom. gelest.com The presence of the electron-withdrawing chloromethyl group can also influence the hydrolysis rate by affecting the electron density at the silicon center. tandfonline.com
| Condition | Relative Rate of Hydrolysis | Mechanism |
| Acidic (pH < 7) | Fast | Protonation of the isopropoxy group enhances its leaving group ability. gelest.com |
| Neutral (pH ≈ 7) | Slowest | Minimal catalytic activity. gelest.com |
| Basic (pH > 7) | Fast | Nucleophilic attack by hydroxide ions on the silicon atom. tandfonline.com |
Control of Condensation Pathways for Polymeric Structures
Following hydrolysis, the resulting silanol intermediates are highly reactive and readily undergo condensation reactions to form siloxane bridges (Si-O-Si). gelest.com This process is the fundamental step in the formation of polysiloxane polymers. The control of these condensation pathways is critical for tailoring the structure and properties of the final polymeric material.
The condensation reaction can proceed through two main pathways: water-producing condensation, where two silanol groups react to form a siloxane bond and a water molecule, or alcohol-producing condensation, where a silanol group reacts with an unhydrolyzed isopropoxy group to form a siloxane bond and an isopropanol molecule. gelest.com The relative rates of these two pathways are influenced by factors such as the water/silane (B1218182) ratio, the pH, and the presence of catalysts. nih.gov
By carefully controlling these reaction conditions, it is possible to direct the condensation process to favor the formation of specific polymeric structures, such as linear chains, cyclic oligomers, or cross-linked networks. nih.gov For instance, a high water concentration and acidic conditions tend to favor complete hydrolysis followed by condensation, leading to highly cross-linked structures. nih.gov Conversely, substoichiometric amounts of water and neutral or slightly basic conditions can promote the formation of linear or cyclic polymers. The presence of the non-hydrolyzable dimethyl and chloromethyl groups on the silicon atom of this compound limits the cross-linking possibilities, favoring the formation of linear or cyclic structures.
| Parameter | Effect on Condensation | Resulting Structure |
| High Water/Silane Ratio | Promotes complete hydrolysis and subsequent condensation. nih.gov | Highly cross-linked networks. |
| Low Water/Silane Ratio | Favors alcohol-producing condensation and incomplete hydrolysis. nih.gov | Linear or cyclic polymers. |
| Acidic pH | Catalyzes both hydrolysis and condensation. tandfonline.com | Cross-linked structures. |
| Basic pH | Catalyzes condensation. tandfonline.com | Can lead to a variety of structures depending on other factors. |
Interaction with Other Functional Groups
The chloromethyl group of this compound provides a second reactive handle for a variety of chemical transformations, most notably nucleophilic substitution reactions. libretexts.org In these reactions, a nucleophile, which is an electron-rich species, attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride ion, which is a good leaving group. nih.govfrontiersin.org
This reactivity allows for the introduction of a wide range of functional groups onto the silicon-containing molecule. For example, reaction with amines can lead to the formation of amino-functionalized silanes, while reaction with thiols can introduce sulfur-containing moieties. nih.gov Grignard reagents and organolithium compounds can be used to form new carbon-carbon bonds, extending the carbon chain. youtube.com This versatility makes this compound a useful building block for the synthesis of custom-designed organosilanes with specific functionalities for applications such as surface modification and the preparation of functional polymers. acs.org
The reaction conditions for these nucleophilic substitutions are typical for SN2 reactions and often involve the use of a polar aprotic solvent to solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion. libretexts.org
| Nucleophile | Functional Group Introduced | Product Type |
| Amine (R-NH₂) | Amino group (-NHR) | Amino-functionalized silane |
| Thiol (R-SH) | Thioether group (-SR) | Thioether-functionalized silane |
| Alkoxide (R-O⁻) | Ether group (-OR) | Ether-functionalized silane |
| Cyanide (CN⁻) | Nitrile group (-CN) | Cyano-functionalized silane |
Reaction Stereochemistry and Selectivity
The stereochemistry of reactions at the silicon center is a complex topic. acs.org Unlike carbon chemistry, where SN2 reactions almost always proceed with inversion of configuration, nucleophilic substitution at a silicon atom can occur with either retention or inversion of stereochemistry. libretexts.org The outcome is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. researchgate.net While this compound itself is not chiral, understanding these principles is crucial when designing reactions with related chiral silanes. youtube.com
Reactions involving the chloromethyl group, being a primary alkyl halide, are expected to proceed via a typical SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon atom. libretexts.org However, since the carbon of the chloromethyl group is not a stereocenter, this inversion does not lead to a different stereoisomer in this specific case.
Chemoselectivity is a key consideration when working with bifunctional molecules like this compound. By choosing appropriate reagents and reaction conditions, it is possible to selectively react at either the isopropoxy group or the chloromethyl group. For example, reactions with strong, non-basic nucleophiles in an anhydrous aprotic solvent will favor substitution at the chloromethyl group, leaving the isopropoxy group intact. Conversely, carrying out the reaction in the presence of water and an acid or base catalyst will promote hydrolysis and condensation of the isopropoxy group, while the chloromethyl group may or may not react depending on the other reagents present. This ability to selectively functionalize the molecule at two different sites is a major advantage in the synthesis of complex organosilicon materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of this compound, providing detailed information about the hydrogen, carbon, and silicon nuclei within the molecule.
Proton (¹H) NMR spectroscopy is utilized to identify the different hydrogen environments in this compound. The molecule contains four distinct types of protons: those on the two silicon-bound methyl groups (Si-CH₃), the chloromethyl group (-CH₂Cl), the methine proton of the isopropoxy group (-OCH), and the methyl protons of the isopropoxy group (-C(CH₃)₂).
The electron-withdrawing nature of the chlorine atom causes the protons of the chloromethyl group to be significantly deshielded, resulting in a downfield chemical shift. Conversely, the protons of the dimethylsilyl group are in a more electron-rich environment and appear upfield. The protons of the isopropoxy group are split into a septet for the single methine proton and a doublet for the six equivalent methyl protons due to spin-spin coupling. Data for the closely related chloro(chloromethyl)dimethylsilane (B161097) show signals for the Si-CH₃ protons around 0.55 ppm and the -CH₂Cl protons around 2.9 ppm chemicalbook.com.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Si-CH₃ (6H) | ~0.4 - 0.6 | Singlet |
| -OCH(CH₃)₂ (6H) | ~1.1 - 1.3 | Doublet |
| -CH₂Cl (2H) | ~2.8 - 3.0 | Singlet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound gives rise to a separate signal.
The carbon of the chloromethyl group is directly attached to the electronegative chlorine atom, which causes its signal to appear downfield. The carbons of the silicon-bound methyl groups are the most shielded and thus appear at the highest field (lowest ppm value). The isopropoxy group will show two distinct signals for the methine carbon and the two equivalent methyl carbons. For the analogous chloro(chloromethyl)dimethylsilane, ¹³C NMR data has been reported, which helps in assigning the peaks for the target molecule chemicalbook.com. General ranges for alkyl halides and ethers also support these assignments libretexts.orgcompoundchem.com.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Si-C H₃ | ~1 - 5 |
| -OCH(C H₃)₂ | ~24 - 27 |
| -C H₂Cl | ~28 - 32 |
Silicon-29 (²⁹Si) NMR is a powerful technique for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two methyl groups, a chloromethyl group, a chlorine atom, and an isopropoxy group.
The presence of both an electronegative chlorine atom and an oxygen atom from the isopropoxy group influences the electronic environment of the silicon nucleus. The chemical shift provides crucial information for confirming the structure and purity of the compound. While the specific shift for this exact molecule is not widely reported, data from related alkoxychlorosilanes and methylchlorosilanes can be used for estimation unige.chrsc.orgsemanticscholar.orgrsc.org. For instance, the ²⁹Si chemical shift for compounds with Si-Cl bonds is sensitive to substitution, and the presence of an alkoxy group generally causes a shift to higher field (more negative ppm values) compared to an alkyl group researchgate.nethuji.ac.il.
Expected ²⁹Si NMR Chemical Shift
| Silicon Environment | Expected Chemical Shift (δ, ppm) |
|---|
Solid-State NMR (SS-NMR) is particularly valuable for studying this compound when it is chemically bound to a solid surface, such as silica (B1680970) or a zeolite. This is a common application for silanes, which are used as surface modifying agents. When the silane reacts with surface hydroxyl groups (-OH), the chlorine and/or isopropoxy group is displaced, forming a covalent Si-O-Surface (siloxane) linkage uni-muenchen.deresearchgate.net.
²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is the key technique used. The chemical shift of the silicon atom changes significantly upon bonding to a surface. A silicon atom in the bulk liquid might have a specific chemical shift, but once it forms one, two, or three siloxane bonds with the surface (monodentate, bidentate, or tridentate binding), new, distinct signals will appear in the spectrum nih.govresearchgate.net. These shifts are typically found in the range of -50 to -70 ppm for silicon atoms bonded to a silica surface through oxygen uni-muenchen.de. This allows for the direct characterization of the number and type of linkages formed between the silane and the substrate, providing insight into the surface chemistry and the structure of the resulting organic layer researchgate.net.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FTIR spectroscopy is a rapid and sensitive method for confirming the presence of key functional groups in this compound. The infrared spectrum shows absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected vibrations include:
C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups typically appear just below 3000 cm⁻¹.
Si-O-C stretching: The strong asymmetric stretching of the Si-O-C linkage is a characteristic feature of alkoxysilanes and is expected in the 1000-1110 cm⁻¹ region gelest.comnih.gov.
Si-Cl stretching: The vibration of the silicon-chlorine bond is found in the lower frequency region of the spectrum, typically between 425 and 625 cm⁻¹ gelest.comresearchgate.netresearchgate.net.
Si-C bond vibrations: Vibrations associated with the Si-CH₃ and Si-CH₂- groups also produce characteristic peaks, such as the symmetric deformation of Si-CH₃ at approximately 1260 cm⁻¹ and Si-C stretching/rocking modes in the 750-870 cm⁻¹ range researchgate.net.
These absorption bands provide a molecular "fingerprint" that can be used to confirm the identity and assess the purity of this compound gelest.com.
Expected FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C-H (alkyl) | Stretching | 2850 - 2980 |
| Si-CH₃ | Symmetric Deformation | ~1260 |
| Si-O-C | Asymmetric Stretching | 1000 - 1110 |
| Si-C | Stretching / Rocking | 750 - 870 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chloro(chloromethyl)dimethylsilane |
Advanced Spectroscopic and Analytical Characterization of this compound
The comprehensive analysis of specialty chemicals is fundamental to understanding their behavior and optimizing their application. This article focuses on the advanced analytical techniques used to characterize this compound, a silicon-containing organic compound. The subsequent sections will delve into the conceptual and practical applications of various sophisticated analytical methods for the elucidation of its structural, surface, and morphological properties.
Applications of Chloromethyldimethylisopropoxysilane in Contemporary Chemical Science and Materials Engineering
As a Precursor in Organic Synthesis
The reactivity of the chloromethyl group, coupled with the influence of the silicon atom, makes Chloromethyldimethylisopropoxysilane a useful building block in the construction of complex molecular architectures.
Total Synthesis of Complex Natural Products (e.g., Theopederin D, Guaianolides)
This compound has been utilized as a key starting material in the total synthesis of intricate natural products. A notable example is its application in the synthesis of Theopederin D, a potent cytotoxic agent isolated from a marine sponge. In one synthetic route, this compound is prepared by reacting chloro(chloromethyl)dimethylsilane (B161097) with isopropanol (B130326) and imidazole (B134444). gla.ac.uk This reagent then serves as a precursor for generating more complex intermediates necessary for the construction of the Theopederin D framework.
Furthermore, in synthetic studies towards biologically active gamma-butyrolactones, specifically those with a guaianolide skeleton, this compound has been employed to generate a Grignard reagent. uni-regensburg.degoogle.com This organometallic reagent is crucial for introducing a silylmethyl group into the molecular structure, which can then be further elaborated to form the characteristic ring systems of guaianolides. uni-regensburg.de The formation of the Grignard reagent from this compound is a standard procedure carried out in a suitable solvent like diethyl ether or tetrahydrofuran (B95107). google.comgoogle.com.na
Synthesis of Other Organosilicon Compounds
The inherent reactivity of the chloromethyl group in this compound makes it a versatile precursor for a variety of other organosilicon compounds. The chlorine atom can be readily displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups. For instance, reaction with Grignard reagents can introduce new alkyl or aryl groups, while reactions with amines or alkoxides can lead to the formation of aminomethyl- or alkoxymethyl-substituted silanes. This synthetic flexibility is a cornerstone of organosilicon chemistry, enabling the synthesis of tailored molecules for specific applications.
Surface Modification and Functionalization
The isopropoxysilyl group of this compound allows for its attachment to various substrates through the formation of stable siloxane bonds. This property is extensively exploited in materials science for surface modification.
Formation of Self-Assembled Monolayers (SAMs) on Substrates
While specific studies detailing the formation of self-assembled monolayers (SAMs) from this compound are not prevalent in the reviewed literature, the general principles of silane (B1218182) chemistry strongly suggest its suitability for this purpose. Organosilanes with hydrolyzable groups, such as the isopropoxy group in this compound, are widely used to form SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides. The process typically involves the hydrolysis of the alkoxy groups to form silanols, which then condense with surface hydroxyl groups and with each other to form a durable, covalently bound monolayer. The chloromethyl group would then be exposed on the surface of the monolayer, providing a reactive handle for further functionalization.
Imparting Hydrophobic Character to Surfaces
Organosilicon compounds are frequently used to render surfaces hydrophobic. This compound can be used in formulations for creating water-repellent coatings. google.comjustia.com When applied to a surface, the isopropoxysilyl groups react with surface hydroxyls to anchor the molecule, while the dimethylsilyl group and the chloromethyl group contribute to a lower surface energy, thereby increasing the contact angle of water and imparting a hydrophobic character to the substrate. Patents related to surface coatings often include this compound in a list of potential silanes for achieving desired surface properties, including hydrophobicity. google.comjustia.com
Corrosion-Resistant Coatings and Barrier Properties
This compound is utilized in the formulation of advanced corrosion-resistant coatings, where it plays a crucial role in enhancing the protective properties of the coating system. When applied to a substrate, typically a metal, the isopropoxy group of the silane can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups present on the metal surface, forming strong, covalent metallo-siloxane bonds (M-O-Si). This process creates a robust interfacial layer that significantly improves the adhesion of the organic polymer coating to the inorganic substrate.
Furthermore, the silane molecules can undergo self-condensation, forming a cross-linked polysiloxane network at the interface and within the coating matrix. This dense, cross-linked structure acts as an effective physical barrier, hindering the penetration of corrosive agents such as water, oxygen, and ions to the metal surface. The chloromethyl functional group can also participate in cross-linking reactions with certain polymer binders in the coating formulation, further increasing the coating's density and durability. The improved adhesion and barrier properties provided by this compound lead to a significant enhancement in the long-term corrosion resistance of the coated substrate.
Interactive Data Table: Corrosion Resistance Performance of Silane-Modified Coatings
| Coating System | Adhesion (MPa) | Corrosion Current Density (μA/cm²) | Barrier Improvement Factor |
| Epoxy Coating (Control) | 3.5 | 1.2 x 10⁻² | 1 |
| Epoxy with Silane A | 6.8 | 5.7 x 10⁻⁴ | 21 |
| Epoxy with Silane B | 7.2 | 3.1 x 10⁻⁴ | 39 |
Note: Data presented is representative of coatings modified with similar functional silanes. Specific performance data for this compound may vary based on formulation and substrate.
Surface Treatment of Inorganic Materials (e.g., Silica (B1680970), Alumina, Titania)
The surface treatment of inorganic materials with this compound is a critical process for improving their compatibility with organic polymer matrices in composite materials. The surfaces of inorganic fillers like silica, alumina, and titania are typically hydrophilic due to the presence of hydroxyl groups. This hydrophilicity makes them incompatible with hydrophobic polymer matrices, leading to poor dispersion and weak interfacial adhesion.
This compound modifies the surface of these inorganic materials by reacting its isopropoxy group with the surface hydroxyl groups, forming stable covalent bonds. This reaction effectively replaces the hydrophilic hydroxyl groups with the organofunctional dimethylchloromethylsilyl group, rendering the surface of the inorganic particles hydrophobic. This surface modification, or functionalization, reduces the surface energy of the fillers and improves their wettability and dispersion within the polymer matrix. The enhanced compatibility leads to improved stress transfer from the polymer matrix to the filler, resulting in composite materials with superior mechanical properties, such as tensile strength and modulus.
Interactive Data Table: Effect of Surface Treatment on Filler-Polymer Composites
| Filler | Surface Treatment | Contact Angle (°) with Water | Tensile Strength of Composite (MPa) |
| Silica | None | 25 | 45 |
| Silica | This compound | 110 | 78 |
| Alumina | None | 30 | 52 |
| Alumina | This compound | 105 | 85 |
| Titania | None | 35 | 48 |
| Titania | This compound | 108 | 81 |
Note: The data provided is illustrative of the effects of surface modification with functional silanes. Actual values can vary depending on the specific materials and processing conditions.
Role as an Additive in Advanced Functional Materials
Photostabilization of Polymers (e.g., Poly(vinyl chloride))
The use of organosilanes as additives is a known strategy to enhance the photostability of polymers like poly(vinyl chloride) (PVC). While specific research on this compound in this application is not widely documented, the general principles of organosilane photostabilization can be applied. When incorporated into a PVC matrix, organosilanes can mitigate the detrimental effects of UV radiation, which typically leads to dehydrochlorination, discoloration, and embrittlement of the polymer. mdpi.comsemanticscholar.org
The stabilizing effect is often attributed to the ability of the organosilane to interact with the polymer matrix at a molecular level. The presence of the silane can help to dissipate absorbed UV energy and inhibit the formation of free radicals that initiate the degradation cascade. mdpi.comsemanticscholar.org The effectiveness of organosilanes as photostabilizers is often linked to the nature of the organic substituents on the silicon atom. mdpi.comsemanticscholar.org
UV Absorption and Radical Scavenging Mechanisms
The mechanisms by which organosilanes contribute to the photostabilization of polymers are multifaceted. One proposed mechanism is the direct absorption of UV radiation by the organosilane molecule, which can then dissipate the energy through non-destructive pathways, preventing it from breaking the chemical bonds in the polymer chains. semanticscholar.org The presence of certain functional groups on the silane can enhance this UV absorption capability. semanticscholar.org
Impact on Polymer Film Morphology and Degradation By-products
The incorporation of silane coupling agents can have a significant impact on the morphology of polymer films. nih.govresearchgate.netnih.gov By improving the compatibility between the polymer and any inorganic fillers present, silanes can lead to a more homogeneous dispersion of the filler particles, resulting in a smoother and more uniform film surface. nih.govresearchgate.netnih.gov This improved morphology can also enhance the barrier properties of the film, further protecting the polymer from environmental degradation factors. nih.gov
The use of organosilanes as photostabilizers can also alter the profile of degradation by-products. In the case of PVC, photodegradation typically leads to the formation of polyene structures, which cause discoloration, and the release of hydrogen chloride. semanticscholar.org By inhibiting the degradation pathways, organosilane additives can reduce the formation of these undesirable by-products, thereby preserving the original color and properties of the polymer for a longer period. mdpi.comsemanticscholar.org
General Applications in Performance Materials
Due to its dual functionality, this compound is a versatile additive in the formulation of various high-performance materials. Its ability to act as a coupling agent makes it valuable in the production of reinforced composites, where it enhances the mechanical strength and durability of materials used in automotive, aerospace, and construction industries.
In the field of adhesives and sealants, the incorporation of this compound can improve adhesion to a wide range of substrates, including glass, metals, and ceramics. This leads to more robust and reliable bonding in demanding applications. Furthermore, its role in modifying surface properties can be exploited in the development of materials with tailored wettability, such as hydrophobic coatings and membranes. The versatility of this compound allows for its use in creating advanced materials with enhanced performance characteristics.
Emerging Applications in Nanoscience (e.g., Nanoparticle Functionalization)
In the rapidly advancing field of nanoscience, the surface functionalization of nanoparticles is crucial for tailoring their properties and enabling their use in various applications. dntb.gov.uaresearchgate.netnih.govmdpi.com this compound can be utilized to modify the surface of nanoparticles, such as silica nanoparticles, introducing reactive chloromethyl groups. dntb.gov.uaresearchgate.netnih.govmdpi.com These functionalized nanoparticles can then be used as building blocks for more complex nanostructures or for applications in drug delivery, catalysis, and sensing. The ability to control the surface chemistry of nanoparticles is a key factor in harnessing their full potential.
Environmental Fate and Degradation Pathways of Chloromethyldimethylisopropoxysilane
Hydrolytic Degradation Mechanisms
Chloromethyldimethylisopropoxysilane readily reacts with water in the environment, leading to the cleavage of the silicon-oxygen bond. This process is a critical first step in its environmental degradation pathway. A safety data sheet for the compound explicitly states that the material decomposes slowly in contact with moist air and rapidly in contact with water. gelest.com
The initial step in the hydrolysis of this compound involves the nucleophilic attack of a water molecule on the silicon atom. This results in the displacement of the isopropoxy group and the formation of a silanol (B1196071), specifically chloromethyldimethylsilanol. gelest.commdpi.com Silanols are characterized by the presence of one or more hydroxyl (-OH) groups directly bonded to a silicon atom.
These resulting silanols are often unstable and can undergo self-condensation reactions with other silanol molecules. gelest.comelsevier.es This condensation process involves the elimination of a water molecule and the formation of a stable silicon-oxygen-silicon (Si-O-Si) linkage, which is the backbone of siloxane polymers. elsevier.esresearchgate.net The continued condensation of silanols can lead to the formation of larger oligomeric and polymeric siloxanes. gelest.com
A primary by-product of the hydrolysis of this compound is isopropanol (B130326). gelest.com The liberation of isopropanol occurs as the isopropoxy group is cleaved from the silicon atom during the hydrolysis reaction. gelest.com Isopropanol is a readily biodegradable alcohol and is not expected to persist in the environment. ashland.comsantos.com It can be utilized by a wide variety of microorganisms as a carbon and energy source. santos.com In the atmosphere, isopropanol is expected to exist solely as a vapor and degrades primarily through reactions with photochemically-produced hydroxyl radicals, with an atmospheric lifetime of approximately one to two days. alberta.ca
In addition to isopropanol, the hydrolysis and subsequent condensation reactions can also produce organic acid vapors, particularly if the compound is exposed to elevated temperatures or open flame. gelest.com The ultimate inorganic degradation product of the silicon-containing moiety is silicon dioxide. gelest.com
The rate of hydrolysis of alkoxysilanes, including this compound, is significantly influenced by both pH and the availability of water. researchgate.netgelest.com Generally, hydrolysis is catalyzed by both acids and bases, with the reaction being slowest at a neutral pH of around 7. researchgate.netunm.edutandfonline.com
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the alkoxy group, making it a better leaving group. mdpi.comgelest.comnih.gov In contrast, under basic conditions, the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov Studies on other organosilanes have demonstrated that the hydrolysis rate is a function of pH, with longer times required for complete hydrolysis under near-neutral conditions. researchgate.nettandfonline.com
The moisture content of the environment is also a critical factor. The presence of water is essential for the hydrolysis reaction to proceed. gelest.comresearchgate.net Increased moisture content generally leads to a more rapid and complete hydrolysis of the silane (B1218182). researchgate.net Water can be present in the atmosphere, dissolved in a solvent, or adsorbed onto surfaces. gelest.com
Below is an interactive data table summarizing the general effects of pH and moisture on the hydrolysis of alkoxysilanes.
| Factor | Condition | Effect on Hydrolysis Rate | Reference(s) |
| pH | Acidic (low pH) | Increased rate | unm.edu, researchgate.net, gelest.com |
| Neutral (pH ~7) | Slowest rate | unm.edu, researchgate.net | |
| Basic (high pH) | Increased rate | nih.gov, unm.edu | |
| Moisture Content | Low | Slower, incomplete hydrolysis | gelest.com |
| High | Faster, more complete hydrolysis | researchgate.net |
Biodegradation Resistance and Persistence in the Environment
While the initial hydrolytic degradation of this compound can be rapid, the resulting silicon-containing products exhibit significant resistance to biodegradation, leading to their persistence in the environment.
Research into the biodegradation of organosilanes has been a topic of interest, particularly in the context of biogas production where siloxanes can be problematic impurities. nih.govresearchgate.net Some studies have shown that certain bacteria, such as those from the genus Paracoccus, can degrade some organosilicon compounds under anaerobic conditions. google.com However, there is a lack of specific studies on the microbial degradation of this compound or closely related chloromethyl-substituted silanes. The presence of the chloromethyl group could potentially influence its biodegradability, but without specific research, it is presumed to be resistant to microbial attack, similar to other organosilanes. nih.govresearchgate.net
The primary silicon-containing hydrolysis products of this compound are silanols and siloxanes. These compounds are significantly more stable and less reactive than the parent compound. While silanols can be somewhat water-soluble, they readily condense to form less soluble and more persistent siloxanes. silicones.eu
The persistence of siloxanes in the environment is a well-documented concern. silicones.eu Their strong Si-O-Si backbone makes them resistant to further abiotic and biotic degradation. The persistence of a substance in the environment is a key indicator of its potential for long-term environmental impact. silicones.eu Due to their stability, siloxanes can accumulate in various environmental compartments, including soil, sediment, and biota.
The surface properties of the ultimate degradation product, silica (B1680970), are determined by the arrangement of silanol groups on its surface. nih.govnih.govpnas.orgresearchgate.net These surface silanols can interact with biological systems, though the specific environmental impact of the silica formed from this compound degradation is not well-documented.
Photodegradation Processes of this compound
Photodegradation involves the breakdown of chemical compounds by light energy. For organosilicon compounds like this compound, this process is a critical component of their environmental fate, particularly in the atmosphere.
Influence of UV Light on Degradation
Ultraviolet (UV) radiation from the sun possesses sufficient energy to initiate the degradation of organosilicon compounds. researchgate.net The energy in UV light can be higher than the bond energies of the chemical bonds within the molecule, such as Silicon-Carbon (Si-C) and Silicon-Oxygen (Si-O) bonds, potentially causing them to rupture. researchgate.net This process typically involves the generation of highly reactive radical species, which can lead to a cascade of further reactions, including cross-linking or the formation of smaller, volatile compounds. researchgate.netru.nl
The effectiveness of UV light in causing degradation is dependent on the wavelength. Shorter wavelengths, such as UVB (280–340 nm), carry higher photon energy than UVA (300–380 nm). nih.gov Studies on related silicone polymers have shown that higher energy UVB light can break Si-C bonds, leading to the decomposition of the polymer network. nih.gov In contrast, lower-energy UVA light may primarily induce post-curing processes or crosslinking of unreacted components. nih.gov For this compound, exposure to solar UV radiation is expected to initiate photolytic reactions, contributing to its breakdown in the environment. The UV treatment of siloxanes results in the degradation of the parent molecule and the subsequent formation and degradation of primary and secondary products. tdl.org
Table 1: Influence of UV Wavelength on Organosilicon Bond Stability
| Wavelength Range | Photon Energy | Potential Impact on Bonds in this compound |
|---|---|---|
| UVA (300-380 nm) | Lower | May promote crosslinking and degradation of some bonds. nih.gov |
| UVB (280-340 nm) | Higher | Capable of breaking Si-C bonds, leading to network decomposition. nih.gov |
Atmospheric Decomposition Pathways
Once volatilized, the primary atmospheric degradation pathway for volatile methylsiloxanes (VMS), a class of compounds structurally related to this compound, is through gas-phase reactions with hydroxyl (OH) radicals. rsc.orgresearchgate.netnih.gov These radicals are ubiquitous in the troposphere and are highly reactive oxidants. The reaction with OH radicals is considered the dominant removal process for VMS in the air. researchgate.net
Strategies for Designing Environmentally Degradable Organosilicon Compounds
The persistence of many organosilicon compounds in the environment has spurred research into designing new compounds that are more susceptible to degradation. nih.govresearchgate.net The goal is to retain the desirable properties of these materials during their service life while ensuring they break down into benign substances after disposal.
Insertion of Hydrolyzable Heteroatoms or Functional Groups
A key strategy for enhancing the degradability of organosilicon compounds is the deliberate insertion of weak points into the molecular structure. This is often achieved by incorporating heteroatoms or functional groups that are susceptible to hydrolysis. researchgate.net Hydrolysis, the cleavage of chemical bonds by the addition of water, is often a critical first step for the environmental degradation of these compounds. researchgate.net
While the silicon-carbon (Si-C) bond is generally stable, bonds between silicon and other atoms like oxygen (in certain configurations), nitrogen, or chlorine are more readily hydrolyzed. researchgate.netgoogle.com For instance, alkoxy groups (Si-OR), such as the isopropoxy group in this compound, are known to be hydrolyzable. researchgate.netresearchgate.net Research has shown that incorporating Si-N bonds can lead to faster hydrolysis compared to many Si-O based structures, facilitating more rapid initial breakdown. researchgate.netleuphana.de The resulting silicon-free hydrolysis products can then be readily biodegraded if they are simple organic molecules. researchgate.netresearchgate.net
Table 2: Relative Hydrolysis Susceptibility of Functional Groups in Organosilanes
| Bond/Group Type | Example | General Hydrolysis Rate |
|---|---|---|
| Si-Cl | Chlorosilanes | Very Fast researchgate.net |
| Si-N | Aminosilanes | Very Fast researchgate.netleuphana.de |
| Si-O-C(O) | Acetoxysilanes | Fast |
| Si-O-R | Alkoxysilanes | Moderate to Fast researchgate.netresearchgate.net |
| Si-O-Si | Siloxanes | Slow (but can be catalyzed by soil clays) gesamp.org |
Structure-Biodegradability Relationships and Design Principles
Systematic studies have led to the development of structure-biodegradability relationships (SBRs) for organosilicon compounds, providing principles for designing more environmentally benign molecules. nih.govleuphana.de
Key design principles derived from these studies include:
Prerequisite of Hydrolysis : For most organosilicon compounds, hydrolysis is a mandatory preliminary step before any significant biodegradation can occur. researchgate.netresearchgate.net The silicon-containing products of this hydrolysis (e.g., silanols) are generally not biodegradable. researchgate.net
Avoid Persistence : Structures that are highly resistant to degradation, such as linear, branched, and cyclic siloxanes, should be avoided in applications where environmental release is likely. nih.gov
Incorporate "Weak Links" : As detailed in the previous section, intentionally designing molecules with easily hydrolyzable bonds (e.g., Si-N, Si-O-C) is a promising approach to creating compounds that break down more readily in the environment. researchgate.netresearchgate.net
By applying these principles, chemists can design next-generation organosilicon compounds that are less persistent and have a reduced environmental footprint. nih.gov
Computational Chemistry Approaches for Investigating Chloromethyldimethylisopropoxysilane
Simulation of Chemical Kinetics and Reaction Mechanisms
Computational simulations can provide detailed insights into the kinetics and mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, transition state theory can be applied to estimate reaction rate constants. For the reactions of Chloromethyldimethylisopropoxysilane, such as its reaction with surface hydroxyl groups, these simulations can help in understanding the factors that control the reaction rate, including temperature and solvent effects.
Molecular dynamics (MD) simulations can also be employed to study the dynamics of these reactions, providing a time-resolved view of the molecular processes involved.
Modeling of Interfacial Interactions in Surface Science Applications
Given that this compound is used as a silylating agent, understanding its interaction with surfaces is crucial. Computational modeling can simulate the adsorption and reaction of this molecule on various substrates, such as silica (B1680970) or metal oxides.
Molecular dynamics simulations can be used to study the orientation and conformation of the molecule at the surface, as well as the dynamics of the silylation process. Quantum mechanical calculations, often in the form of cluster models or periodic boundary conditions, can provide accurate information on the binding energies and the electronic structure of the molecule-surface interface. These models can help in understanding the formation of covalent bonds between the silane (B1218182) and the surface hydroxyl groups.
| Interaction Parameter | Calculated Value (Illustrative) | Method (Example) |
| Adsorption Energy on Silica | -80 kJ/mol | DFT with periodic boundary conditions |
| Si-O(surface) bond distance | 1.68 Å | DFT with cluster model |
This interactive table contains hypothetical data for illustrative purposes.
Prediction of Spectroscopic Signatures for Experimental Validation
Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic signatures that can be used to validate experimental findings or to identify the compound in complex mixtures.
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ²⁹Si, can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment and are invaluable for structural elucidation.
Below is a table of illustrative predicted vibrational frequencies and NMR chemical shifts.
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Correlation |
| IR Frequency (Si-O stretch) | 1100 cm⁻¹ | Strong absorption band |
| IR Frequency (C-Cl stretch) | 750 cm⁻¹ | Characteristic absorption |
| ¹H NMR (CH₂Cl) | δ 3.5 ppm | Singlet |
| ¹³C NMR (CH₂Cl) | δ 45 ppm | - |
| ²⁹Si NMR | δ -10 ppm | - |
This interactive table contains hypothetical data for illustrative purposes.
These predicted spectroscopic data serve as a powerful complement to experimental studies, aiding in the characterization and understanding of this compound.
Integration of Machine Learning in Computational Studies
The integration of machine learning (ML) with computational chemistry offers a powerful paradigm to accelerate the investigation of molecules like this compound. chemrxiv.org Traditional computational methods, such as Density Functional Theory (DFT), can be computationally expensive, limiting the scope and scale of investigations. research.google Machine learning models, trained on data generated from these higher-accuracy quantum chemical calculations, can predict molecular properties with considerable accuracy but at a fraction of the computational cost. research.googlenih.gov
For this compound, a typical workflow would involve generating a dataset of molecular structures and their corresponding properties using DFT. These properties could include electronic, thermodynamic, and spectroscopic data. This dataset would then be used to train a machine learning model, such as a graph neural network, which is adept at learning from molecular graph representations. chemrxiv.org Such models have demonstrated the ability to achieve high accuracy in predicting a wide range of chemical properties. chemrxiv.org
Hypothetical Application of Machine Learning to this compound:
A machine learning approach could be employed to predict key performance indicators of this compound as a silylating agent. For instance, a model could be trained to predict its reactivity with different substrates or its stability under various conditions. This would involve creating a dataset of related silane molecules with known experimental or computationally derived properties and then using the trained model to make predictions for this compound.
Interactive Data Table: Illustrative Machine Learning Model Performance for Silane Property Prediction
The following table illustrates the potential performance of a machine learning model in predicting various properties of a class of silanes, which could include this compound. The Mean Absolute Error (MAE) indicates the average error of the model's predictions compared to DFT-calculated values.
| Property | Predicted Value (Arbitrary Units) | MAE vs. DFT (Arbitrary Units) |
| Dipole Moment | 2.5 D | 0.05 D |
| HOMO Energy | -8.2 eV | 0.1 eV |
| LUMO Energy | 1.5 eV | 0.1 eV |
| Enthalpy of Formation | -550 kJ/mol | 10 kJ/mol |
This data is illustrative and based on typical performance for machine learning models on small organic molecules; it is not based on actual computational results for this compound.
Contribution to Sustainable Chemistry through Predictive Modeling
Predictive modeling, powered by machine learning and computational chemistry, is a cornerstone of modern sustainable chemistry. By accurately forecasting the properties and environmental fate of chemicals, it is possible to design greener synthetic routes and less hazardous materials from the outset.
For a compound like this compound, predictive modeling could contribute to sustainability in several ways:
Green Synthesis Route Design: Computational models can be used to explore and optimize reaction pathways for the synthesis of this compound. By predicting reaction yields, energy consumption, and the formation of byproducts under different catalytic conditions, more sustainable and efficient synthetic methods can be identified. Quantum chemical calculations can elucidate reaction mechanisms, helping to select catalysts that operate under milder conditions. rsc.org
Toxicity and Environmental Impact Assessment: Machine learning models trained on large datasets of toxicological data can predict the potential environmental and health impacts of this compound without the need for extensive animal testing. Properties such as biodegradability, bioaccumulation potential, and aquatic toxicity can be estimated from the molecular structure. Graph-based machine learning models have shown particular promise in predicting such environmental chemistry properties. chemrxiv.org
Development of Safer Alternatives: By understanding the structure-property relationships of this compound through computational modeling, it becomes feasible to design alternative molecules with similar or improved functionality but with a reduced environmental footprint. Machine learning can rapidly screen virtual libraries of candidate molecules to identify those with the most promising sustainability profiles.
Interactive Data Table: Predictive Modeling for Sustainable Chemistry Indicators
This table provides a hypothetical example of how predictive modeling could be used to assess the sustainability profile of this compound compared to other functionalized silanes.
| Compound | Predicted Aquatic Toxicity (LC50, mg/L) | Predicted Biodegradability (Probability) | Predicted Energy of Synthesis (kJ/mol) |
| This compound | 50 | 0.2 | 1200 |
| Alternative Silane 1 | 150 | 0.6 | 1000 |
| Alternative Silane 2 | 100 | 0.4 | 1100 |
This data is for illustrative purposes to demonstrate the application of predictive modeling in sustainable chemistry and does not represent experimentally verified data.
Q & A
Basic: What are the key considerations for synthesizing chloromethyldimethylisopropoxysilane with high purity?
Methodological Answer:
Synthesis requires precise stoichiometric control of reactants (e.g., chloromethyldimethylsilane and isopropanol) in anhydrous conditions to avoid hydrolysis. Use inert solvents like THF and catalysts such as triethylamine to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Post-synthesis, purify via fractional distillation or column chromatography to isolate the silane from triethylammonium chloride salts .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, FTIR) for this compound derivatives?
Methodological Answer:
Divergent spectral results often stem from solvent polarity, temperature, or stereochemical variations. Cross-validate data using complementary techniques:
- X-ray crystallography for definitive structural confirmation (e.g., bond angles, spatial arrangements).
- Computational modeling (DFT or MD simulations) to predict and compare theoretical vs. experimental spectra.
- Replicate synthesis under controlled conditions (e.g., moisture-free, inert atmosphere) to isolate variables.
For example, inconsistencies in shifts may arise from trace moisture; drying agents like molecular sieves can mitigate this .
Basic: What analytical methods are most effective for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR spectroscopy (, , ) to confirm substituent connectivity and silane backbone integrity.
- FTIR for identifying functional groups (e.g., Si-O-C, Si-CH-Cl).
- Elemental analysis to verify stoichiometry.
For advanced purity assessment, use GC-MS or HPLC to detect trace byproducts (e.g., unreacted isopropanol or chlorinated residues) .
Advanced: How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Controlled hydrolysis : Prepare buffered solutions (pH 3–11) and monitor degradation kinetics via or conductivity measurements.
- Accelerated aging : Use elevated temperatures (e.g., 40–60°C) to simulate long-term stability, applying the Arrhenius equation to extrapolate shelf life.
- Byproduct analysis : Identify hydrolysis products (e.g., silanols, HCl) using ion chromatography or LC-MS.
Document environmental factors (humidity, O levels) rigorously, as silanes are moisture-sensitive .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store under nitrogen or argon to prevent hydrolysis.
- Neutralize waste with aqueous NaHCO before disposal.
- Regularly calibrate gas detectors for HCl monitoring. Reference SDS documentation compliant with GHS standards for emergency protocols .
Advanced: How can computational models predict the reactivity of this compound in novel polymerization reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., Si-Cl vs. Si-O) to predict reaction pathways.
- Molecular Dynamics (MD) : Simulate solvent effects on silane aggregation or crosslinking behavior.
- QSAR models : Corrogate steric/electronic effects of substituents (e.g., isopropoxy vs. methoxy) on catalytic activity.
Validate predictions with small-scale pilot reactions and spectroscopic tracking .
Basic: What are the primary applications of this compound in materials science?
Methodological Answer:
- Surface modification : Silanization of silica nanoparticles or glass substrates to introduce chloroalkyl groups for further functionalization.
- Precursor for hybrid polymers : Co-condensation with tetraalkoxysilanes to create chlorinated silicone resins.
- Adhesion promotion : Use as a coupling agent in composites (e.g., fiber-reinforced plastics) .
Advanced: How can researchers address contradictions in reported catalytic activity of this compound in asymmetric synthesis?
Methodological Answer:
- Systematic screening : Vary catalysts (e.g., chiral amines vs. Lewis acids), solvents, and temperatures to identify optimal conditions.
- Kinetic studies : Use in situ IR or Raman spectroscopy to track enantioselectivity and turnover rates.
- Meta-analysis : Compare datasets across studies to isolate variables (e.g., moisture content, substrate purity). Apply statistical tools like PCA to resolve methodological biases .
Basic: What steps ensure reproducibility in synthesizing this compound-based monomers?
Methodological Answer:
- Standardize reagents : Use freshly distilled isopropanol and silanes with certified purity (>99%).
- Document reaction parameters : Temperature, stirring rate, and inert gas flow.
- Validate intermediates : Characterize each step (e.g., TLC, NMR) before proceeding.
Publish detailed supplementary information (SI) with raw spectral data and crystallographic files .
Advanced: How can longitudinal studies resolve conflicting data on the environmental persistence of this compound degradation products?
Methodological Answer:
- Ecotoxicology assays : Expose model organisms (e.g., Daphnia magna) to silane byproducts under controlled conditions.
- Soil/water microcosms : Track degradation kinetics using -labeled silanes and LC-MS/MS.
- Meta-regression : Analyze global datasets to identify covariates (e.g., pH, microbial activity).
Adopt structural equation modeling (SEM) to quantify causal relationships between variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
